2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine, also known as TAK-659, is a small molecule drug that has been developed as an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia.
作用機序
BTK is a non-receptor tyrosine kinase that is activated by the binding of antigens to the B-cell receptor. Once activated, BTK phosphorylates downstream signaling molecules, leading to the activation of various cellular pathways that promote B-cell survival and proliferation. Inhibition of BTK by 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine blocks these signaling pathways, leading to the induction of apoptosis and the inhibition of tumor growth.
生化学的および生理学的効果
2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has been shown to be highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has been shown to inhibit B-cell receptor signaling, induce apoptosis, and inhibit tumor growth in various B-cell malignancies. 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has several advantages as a tool compound for studying B-cell receptor signaling and B-cell malignancies. It is highly potent and selective for BTK, and has been shown to be effective in preclinical models of various B-cell malignancies. However, 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has some limitations as a tool compound, including its relatively high cost and limited availability. In addition, 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine may have off-target effects at high concentrations or in certain cell types, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the development and application of 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine. One area of interest is the combination of 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine with other targeted therapies or chemotherapy agents, in order to enhance the efficacy of treatment and overcome resistance mechanisms. Another area of interest is the development of biomarkers that can predict response to BTK inhibitors, in order to optimize patient selection and treatment strategies. Finally, there is ongoing research into the role of BTK in other diseases beyond B-cell malignancies, such as autoimmune diseases and inflammatory disorders, which could lead to new therapeutic applications for BTK inhibitors like 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine.
合成法
The synthesis of 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The method involves the reaction of 2-chloro-5-fluoropyrimidine with 1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid, followed by conversion of the resulting intermediate to the desired product using standard organic chemistry techniques.
科学的研究の応用
2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo assays. In a study published in the Journal of Medicinal Chemistry, 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine was found to inhibit BTK with high potency and selectivity, and to induce apoptosis (programmed cell death) in B-cell lymphoma cell lines. In another study published in Blood, 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine was shown to inhibit B-cell receptor signaling and to induce cell death in primary chronic lymphocytic leukemia cells.
特性
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O/c17-15-4-2-1-3-12(15)11-21-7-5-14(6-8-21)22-16-19-9-13(18)10-20-16/h1-4,9-10,14H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXISYJNYZCKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。